2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine
Description
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine is a methoxy-substituted pyrazine derivative characterized by a pyrazine core (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4) and a methoxy group (-OCH₃) at the C-2 position. The methoxy group is further substituted with a 1-methylpyrrolidin-2-yl moiety, introducing a bicyclic tertiary amine structure. This compound belongs to the methoxypyrazine class, known for their roles in flavor chemistry, medicinal applications, and photophysical properties due to their electron-withdrawing and donating substituents .
Methoxypyrazines are notable for their low odor thresholds and structural versatility. The 2-position methoxy group in such compounds often enhances intermolecular interactions, such as hydrogen bonding and π-stacking, which influence their biological activity and material properties .
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-6-2-3-9(13)8-14-10-7-11-4-5-12-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUKKYRXNKAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine typically involves the reaction of pyrazine derivatives with 1-methylpyrrolidine. One common method involves the nucleophilic substitution of a halogenated pyrazine with 1-methylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Position and Bioactivity : The 2-methoxy group in 2-Methoxy-5-isopropylpyrazine (IPMP) contributes to its sensory properties (detection threshold: 1–2 ng/L in water), whereas the 1-methylpyrrolidinylmethoxy group in the target compound may enhance binding to enzymatic pockets (e.g., kinases) due to its bulky, basic tertiary amine .
- Electronic Effects : Methoxy groups at C-2 stabilize π-π* transitions, as seen in photoluminescent pyrazines (e.g., λem = 450–550 nm in polar solvents) . The methylpyrrolidine substituent likely introduces electron-donating effects, altering charge-transfer dynamics compared to simpler methoxypyrazines .
- Solid-State Interactions : Methoxy groups in distyrylpyrazines dominate crystal packing via CH···O and π-π interactions, while bulkier substituents (e.g., methylpyrrolidine) may disrupt such motifs, favoring alternative packing strategies .
Key Insights :
- Antimicrobial Activity: Methoxy-substituted pyrroloquinoxalines (e.g., compound 1g) exhibit potent efflux pump inhibition (EPI) in Staphylococcus aureus, with MIC reductions comparable to reserpine. The methylpyrrolidine group in the target compound may similarly enhance membrane penetration or target binding .
- Kinase Inhibition: Pyrazine-based B-RAF inhibitors (e.g., 1 in ) achieve nanomolar potency via hydrophobic interactions with trimethoxyphenyl groups. The methylpyrrolidine substituent could mimic such interactions in kinase binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
